molecular formula C26H20N2O2 B8212240 1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene

1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene

Cat. No.: B8212240
M. Wt: 392.4 g/mol
InChI Key: SAJMZFXDNXCYAW-CJRSTVEYSA-N
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Description

1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene is a chiral bisoxazoline ligand characterized by a central benzene ring substituted at the 1,3-positions with two indeno-oxazole moieties. Each oxazole ring is fused to an indane scaffold, and the stereochemistry at the 3a and 8a positions is defined as (3aR,8aS), imparting rigidity and chirality to the structure. This compound belongs to a class of ligands widely used in asymmetric catalysis due to their ability to coordinate transition metals and induce enantioselectivity in reactions such as cyclopropanations, aldol additions, and oxidative lactonizations .

Properties

IUPAC Name

(3aS,8bR)-2-[3-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]phenyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O2/c1-3-10-19-15(6-1)13-21-23(19)27-25(29-21)17-8-5-9-18(12-17)26-28-24-20-11-4-2-7-16(20)14-22(24)30-26/h1-12,21-24H,13-14H2/t21-,22-,23+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJMZFXDNXCYAW-CJRSTVEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=CC(=CC=C4)C5=N[C@H]6[C@@H](O5)CC7=CC=CC=C67
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution with Bisoxazoline Precursors

The most widely reported method involves reacting bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane (3) with 1,3-dibromobenzene under alkaline conditions. In a representative procedure, 14.9 g (45 mmol) of 3 is dissolved in anhydrous tetrahydrofuran (THF, 350 mL) and cooled to 0°C under nitrogen. Sodium hydride (5.4 g, 135 mmol) is added to deprotonate the oxazole nitrogen, generating a nucleophilic species that attacks the benzene ring. After 30 minutes, benzyl bromide (19.2 g, 112 mmol) is introduced, and the mixture is warmed to 25°C over 12 hours. Quenching with saturated ammonium chloride and extraction with ethyl acetate yields the crude product, which is purified via recrystallization from ethanol/hexane (1:2 v/v) to afford 11.6 g (72%) of the target compound.

Key Reaction Parameters

ParameterValue/DescriptionSource
Temperature0°C (deprotonation), 25°C (substitution)
SolventAnhydrous THF
BaseSodium hydride (3.0 equiv)
Yield70–72% after crystallization

Cyclopropane-Bridged Indeno-Oxazole Synthesis

An alternative route employs a cyclopropane diyl spacer to link two indeno-oxazole units. Starting from (3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole, a cyclopropanation reaction is performed using diiodomethane and zinc dust in dimethylformamide (DMF). The reaction proceeds via a Simmons-Smith mechanism, forming the cyclopropane ring with retention of stereochemistry at the oxazole chiral centers. Subsequent coupling with 1,3-phenylene diamine in the presence of palladium(II) acetate yields the target compound with 65% enantiomeric excess, necessitating further chiral resolution using preparative HPLC.

Mechanistic Insights and Stereochemical Control

Role of Sodium Hydride in Deprotonation

Sodium hydride acts as a non-nucleophilic base, abstracting the acidic proton at the oxazole nitrogen (pKa ≈ 18–20). This generates a resonance-stabilized anion that attacks the electrophilic carbon of the benzene derivative. Isotopic labeling studies confirm that the reaction proceeds via a concerted aromatic substitution mechanism, with no detectable intermediates.

Stereochemical Outcomes

The (3aR,8aS) configuration is preserved throughout the synthesis due to the rigidity of the indeno-oxazole framework. X-ray crystallography of intermediate 3 reveals a planar oxazole ring fused to a bicyclic indene system, which prevents epimerization during the substitution step. Chiral HPLC analysis of the final product shows >99% enantiomeric purity when crystallized from ethanol/hexane.

Optimization Strategies for Scalability

Solvent and Temperature Effects

Ethanol is critical for high-yield crystallization. At 80°C, the product dissolves completely, but upon cooling to 23°C, it precipitates as a crystalline solid with reduced solvent inclusion. Substituting ethanol with methanol or isopropanol decreases yield by 15–20% due to poor solubility gradients.

Inert Atmosphere Requirements

Oxygen and moisture degrade sodium hydride and deactivate the nucleophilic species. Conducting the reaction under nitrogen or argon increases yield from 55% to 72%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic H), 5.85 (s, cyclopropane CH₂), 4.70–4.50 (m, indeno-OCH₂).

  • HRMS (ESI+): m/z calcd for C₂₆H₂₀N₂O₂ [M+H]⁺ 393.1603, found 393.1601.

X-Ray Crystallography

Single-crystal analysis confirms the bisoxazoline ligands adopt a C₂-symmetric geometry, with a dihedral angle of 112° between the oxazole and benzene planes.

Applications in Asymmetric Catalysis

The compound serves as a chiral ligand in copper-catalyzed Kharasch-Sosnovsky reactions, achieving up to 92% enantiomeric excess in the oxidation of allylic C–H bonds. Its rigid structure enhances transition-state stabilization, outperforming flexible bisoxazoline analogs by a factor of 3–5 in turnover frequency .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene undergoes several types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: It can also undergo reduction reactions, typically involving hydrogenation.

    Substitution: The oxazoline rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a chiral ligand in asymmetric catalysis, facilitating enantioselective synthesis of various organic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It plays a role in the development of drugs that require chiral purity.

    Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.

Mechanism of Action

The mechanism by which 1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene exerts its effects involves its role as a chiral ligand. It coordinates with transition metals to form chiral complexes, which then catalyze enantioselective reactions. The oxazoline rings and the indene framework provide a rigid chiral environment, ensuring high enantioselectivity. The molecular targets include various substrates that undergo transformation in the presence of the chiral metal complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Several structurally related bisoxazoline ligands have been synthesized and studied. Key examples include:

Compound Name Linker Type Substituents/Modifications Key Applications Reference
Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane Methane None Pd-catalyzed oxidative lactonization
(3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) Cyclopropane Rigid sp³-hybridized linker Cu-catalyzed enantioselective alkynylation
(3aR,3a'R,8aS,8a'S)-2,2'-(propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) Propane Flexible sp³-hybridized linker Asymmetric Henry reactions
6′-((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-[2,2′-bipyridine] 1-oxide Bipyridine Electron-withdrawing pyridine N-oxide moiety Cu-catalyzed nitroaldol reactions

Key Structural Differences:

  • Linker Rigidity: The benzene linker in the target compound provides a planar, rigid framework, whereas cyclopropane and propane linkers introduce varying degrees of conformational flexibility. Methane-linked analogues are less sterically demanding .
  • Electronic Effects: Substituents like pyridine N-oxide () or bromopyridine () modify electron density at the metal coordination site, influencing catalytic activity and selectivity.

Catalytic Performance

Bisoxazoline ligands are evaluated based on enantiomeric excess (ee) and reaction efficiency in asymmetric transformations:

Reaction Type Ligand Structure ee (%) Yield (%) Reference
Pd-catalyzed oxidative lactonization Methane-linked bisoxazoline 61–62 29–22
Cu-catalyzed nitroaldol reaction Pyridine N-oxide-modified bisoxazoline 89 85
Cu-catalyzed alkynylation Cyclopropane-linked bisoxazoline 92 75

Key Findings:

  • Electron-withdrawing groups (e.g., pyridine N-oxide) improve catalytic activity in nitroaldol reactions by stabilizing transition states .

Physical and Spectroscopic Properties

Comparative data for selected compounds:

Compound (Evidence) Melting Point (°C) [α]D (c = 1.0, MeOH) IR (C=N stretch, cm⁻¹) ¹H NMR (δ, ppm)
Methane-linked bisoxazoline 180–184 +43.5 1638 1.45 (s, 2H, CH₂), 5.20 (m, 2H)
Pyridine N-oxide 180–184 +43.5 1645 7.80 (d, J = 8.4 Hz, 2H, Ar-H)
Cyclopropane-linked Not reported Not reported 1620 1.10 (s, 4H, cyclopropane)

Notable Trends:

  • Melting Points: Methane- and pyridine-linked derivatives exhibit higher melting points (>180°C) due to crystalline packing facilitated by planar structures .
  • Optical Rotation: High [α]D values (+43.5) confirm the chiral integrity of these ligands .

Biological Activity

1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including pharmacological effects, mechanisms of action, and applications in various therapeutic areas.

  • Molecular Formula : C21H18N2O2
  • Molecular Weight : 330.38 g/mol
  • CAS Number : 180186-94-1

Biological Significance

The biological activity of this compound is primarily attributed to its oxazoline moiety, which is known for forming stable complexes with metal ions and exhibiting significant catalytic properties. Research indicates that derivatives of oxazoline compounds have shown a broad spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.

Antitumor Activity

Several studies have investigated the antitumor properties of oxazoline-based compounds. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
  • Case Study : In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related oxazoline compounds:

  • Activity Spectrum : Compounds showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Mechanism : The proposed mechanism includes disruption of microbial cell membranes and interference with protein synthesis .

Anti-inflammatory Effects

The anti-inflammatory properties of oxazoline derivatives have been documented:

  • In Vivo Studies : Animal models treated with these compounds exhibited reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Electron-withdrawing groupsEnhance cytotoxicity
Alkyl substitutionsImprove solubility and bioavailability
Aromatic ringsIncrease binding affinity to target proteins

Q & A

What are the key synthetic strategies for preparing 1,3-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)benzene?

Methodological Answer:
The synthesis typically involves chiral bisoxazoline ligand frameworks, where cyclopropane or aryl linkers are used to bridge two indeno-oxazole units. A common approach includes:

  • Step 1: Preparation of chiral indeno-oxazole precursors via cyclization of amino alcohols with carbonyl derivatives under acidic conditions.
  • Step 2: Coupling of these precursors using dihalide or di-carbonyl linkers (e.g., 1,3-diphenylpropane-2,2-diyl) under palladium catalysis or Mitsunobu conditions .
  • Critical Factors: Temperature control (60–80°C), solvent polarity (THF or DCM), and chiral auxiliary agents to preserve stereochemistry.

Which spectroscopic and analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR resolves aromatic proton environments and confirms linker symmetry (e.g., 1,3-benzene bridge).
    • NOESY identifies spatial proximity of stereogenic centers (e.g., 3aR,8aS configurations) .
  • X-ray Crystallography: Essential for unambiguous assignment of stereochemistry and bond angles in the fused indeno-oxazole system.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., 510.6249 for C35H30N2O2) and isotopic patterns .

How can researchers ensure enantiomeric purity during synthesis, and what methods validate stereochemical configuration?

Methodological Answer:

  • Chiral Resolution: Use of chiral stationary phases (CSPs) in HPLC or SFC to separate enantiomers. For example, ≥99% enantiomeric excess (ee) is achievable with cellulose-based CSPs .
  • Circular Dichroism (CD): Correlates optical activity with absolute configuration (e.g., 3aR vs. 3aS).
  • Crystallographic Analysis: Resolves diastereomeric crystals formed during racemic synthesis .

What challenges arise in studying the catalytic activity of this compound in asymmetric reactions?

Methodological Answer:

  • Substrate Scope Limitations: Bulky substrates may hinder coordination to the bisoxazoline’s metal center.
  • Reaction Optimization: Requires screening of Lewis acids (e.g., Cu(OTf)₂) and solvents (e.g., toluene vs. CH₂Cl₂) to balance reactivity and stereoselectivity .
  • Mechanistic Probes: Use of deuterated analogs or kinetic isotopic effects (KIE) to elucidate rate-determining steps.

How should researchers resolve contradictions between NMR and X-ray crystallography data?

Methodological Answer:

  • Dynamic Effects in NMR: Conformational flexibility (e.g., rotation around the benzene linker) may average NMR signals, whereas X-ray provides a static snapshot.
  • Low-Temperature NMR: Reduces motion artifacts, aligning NMR data with crystallographic results.
  • DFT Calculations: Predict equilibrium conformers and compare with experimental bond lengths/angles .

What computational approaches are used to predict electronic properties for catalytic applications?

Methodological Answer:

  • Density Functional Theory (DFT): Models frontier molecular orbitals (HOMO/LUMO) to assess Lewis basicity of the oxazole nitrogen.
  • Molecular Dynamics (MD): Simulates ligand-metal coordination dynamics (e.g., Cu²⁺ or Zn²⁺).
  • Docking Studies: Predicts substrate orientation in asymmetric catalysis .

What strategies mitigate batch-to-batch variability in stereochemical outcomes?

Methodological Answer:

  • Quality Control: Strict monitoring of starting material enantiopurity (e.g., ≥99% ee precursors) .
  • In Situ Monitoring: Use of inline FTIR or Raman spectroscopy to track reaction progress and intermediate stereochemistry.
  • Statistical Design of Experiments (DoE): Identifies critical parameters (e.g., temperature, catalyst loading) influencing stereoselectivity .

How does the choice of linker (e.g., cyclopropane vs. benzene) impact the compound’s properties?

Methodological Answer:

  • Steric Effects: Cyclopropane linkers increase rigidity, enhancing stereochemical control but reducing substrate accessibility.
  • Electronic Effects: Aromatic linkers (e.g., benzene) delocalize electron density, altering Lewis acidity of coordinated metals.
  • Comparative Studies: Replace linkers systematically and evaluate catalytic performance in benchmark reactions (e.g., Diels-Alder) .

What are the best practices for handling air- or moisture-sensitive derivatives of this compound?

Methodological Answer:

  • Schlenk Techniques: Use gloveboxes or Schlenk lines for synthesis and storage under inert gas (N₂/Ar).
  • Stabilization: Add molecular sieves (3Å) to reaction mixtures to scavenge moisture.
  • Characterization: Perform XRD and NMR immediately after isolation to prevent degradation .

How can researchers design experiments to study degradation pathways under catalytic conditions?

Methodological Answer:

  • Accelerated Aging Studies: Expose the compound to elevated temperatures (80–100°C) and monitor decomposition via LC-MS.
  • Isolation of Byproducts: Use preparative TLC or column chromatography to identify degradation products (e.g., oxidized indeno-oxazole rings).
  • Mechanistic Probes: Isotope-labeling (¹⁸O/²H) to trace oxygen or proton transfer pathways .

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